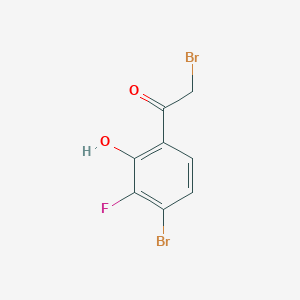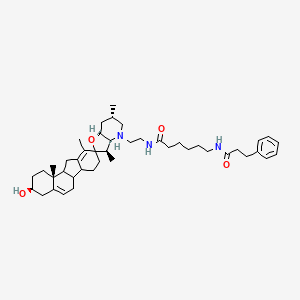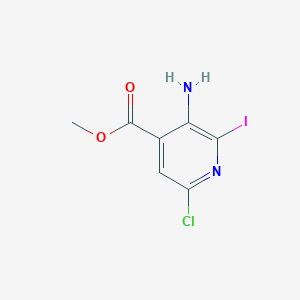
Methyl 3-amino-6-chloro-2-iodoisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-6-chloro-2-iodoisonicotinate is a heterocyclic organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of an amino group, a chloro group, and an iodine atom attached to the isonicotinic acid methyl ester framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-2-iodoisonicotinate typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinic acid derivatives followed by amination. The process may involve:
Halogenation: Introduction of chlorine and iodine atoms into the isonicotinic acid derivative using reagents like thionyl chloride (SOCl₂) and iodine monochloride (ICl).
Amination: Introduction of the amino group through nucleophilic substitution reactions using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-6-chloro-2-iodoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodine atoms.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-6-chloro-2-iodoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-6-chloro-2-iodoisonicotinate involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-6-chloroisonicotinate: Lacks the iodine atom, which may affect its reactivity and biological activity.
Methyl 3-amino-2-iodoisonicotinate: Lacks the chloro group, which can influence its chemical properties and applications.
Methyl 3-aminoisonicotinate:
Uniqueness
Methyl 3-amino-6-chloro-2-iodoisonicotinate is unique due to the presence of both chloro and iodine atoms, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H6ClIN2O2 |
|---|---|
Molekulargewicht |
312.49 g/mol |
IUPAC-Name |
methyl 3-amino-6-chloro-2-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClIN2O2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,10H2,1H3 |
InChI-Schlüssel |
CZSWLUSITWGRBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1N)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


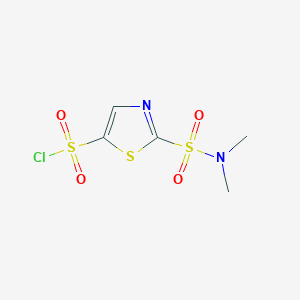
![20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B15339217.png)




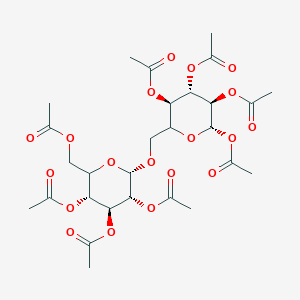
![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)

![6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine](/img/structure/B15339275.png)
